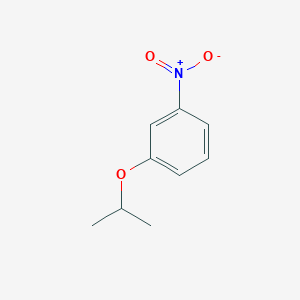

3-Isopropoxynitrobenzene

Description

Contextualization within Modern Organic Chemistry

In the landscape of modern organic chemistry, nitroaromatic compounds are foundational intermediates for the synthesis of a vast array of functional materials, agrochemicals, and pharmaceuticals. The nitro group is prized for its ability to be readily transformed into other functional groups, most notably an amine (-NH₂). This conversion is a cornerstone of synthetic chemistry, opening up pathways to amides, sulfonamides, and a variety of nitrogen-containing heterocycles.

3-Isopropoxynitrobenzene belongs to the class of nitroaromatic ethers. The isopropoxy substituent modifies the molecule's physical properties, such as solubility and lipophilicity, which can be a critical factor in the design of bioactive molecules. Its presence also influences the regioselectivity of further reactions on the aromatic ring, making the compound a tailored starting material for specific target molecules.

Significance as a Key Synthetic Building Block and Intermediate

A synthetic "building block" is a molecule that possesses reactive functional groups allowing it to be integrated into a larger, more complex structure in a modular fashion. 3-Isopropoxynitrobenzene exemplifies this concept perfectly. Its primary utility lies in its role as a stable, accessible precursor to 3-isopropoxyaniline (B150228). The transformation of the nitro group is the key step that "activates" the molecule for a multitude of subsequent coupling reactions.

Table 1: Physicochemical Properties of 3-Isopropoxynitrobenzene

| Property | Value |

|---|---|

| CAS Number | 88991-53-1 chemsrc.com |

| Molecular Formula | C₉H₁₁NO₃ chemsrc.com |

| Molecular Weight | 181.19 g/mol chemsrc.com |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

The strategic importance of 3-isopropoxynitrobenzene is most evident in its application within multi-step reaction sequences. The conversion of this nitro-compound into its corresponding aniline (B41778) is a pivotal transformation that enables the construction of elaborate molecular frameworks.

The reduction of the nitro group is a well-established and efficient process. Common laboratory and industrial methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) or Raney nickel are frequently employed, often in solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF).

Chemical Reduction: A cost-effective alternative involves the use of metals in an acidic medium, such as iron powder with hydrochloric acid or acetic acid.

Once synthesized, the resulting 3-isopropoxyaniline serves as a versatile nucleophile. It is a key intermediate in the production of various commercial and investigational molecules. For instance, substituted isopropoxyanilines are crucial components in the synthesis of certain herbicides. The aniline derivative can undergo a series of reactions, including diazotization, reduction, and cyclization, to form complex heterocyclic systems that are the core of the active herbicidal agent.

In medicinal chemistry, the 3-isopropoxyaniline core is incorporated into potential drug candidates. It is used as a reactant in the preparation of chemsrc.comchemsrc.comtriazolo[4,5-d]pyrimidinones, which have been investigated as inhibitors of viral replication. xjishu.com This underscores the role of 3-isopropoxynitrobenzene as the foundational starting material for these advanced synthetic targets.

Table 2: Representative Conditions for the Reduction of Nitroarenes

| Reagents | Catalyst/Solvent | Reaction Type |

|---|---|---|

| H₂ | Palladium on Carbon (Pd/C) / Ethanol | Catalytic Hydrogenation |

| H₂ | Raney Nickel / Ethanol | Catalytic Hydrogenation |

| Fe, HCl | Water/Ethanol | Chemical Reduction |

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEGHGPJOHWWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478036 | |

| Record name | 3-isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88991-53-1 | |

| Record name | 3-isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isopropoxynitrobenzene and Analogous Nitroaromatic Ethers

Established Synthetic Pathways to 3-Isopropoxynitrobenzene

Direct Nitration of Isopropoxybenzene (B1215980)

Direct nitration of isopropoxybenzene represents a primary route for the synthesis of isopropoxynitrobenzene isomers. This electrophilic aromatic substitution reaction typically employs a nitrating agent to introduce a nitro group onto the aromatic ring.

The classic and most common nitrating system involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). koreascience.kr The role of sulfuric acid is to act as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. koreascience.krchemistrysteps.com The reaction is exothermic and requires careful temperature control to minimize side reactions and ensure safety. koreascience.krrug.nl

Recent advancements have explored alternative nitrating agents to mitigate the corrosive and hazardous nature of the traditional mixed-acid system. koreascience.kr These include the use of solid acid catalysts like sulfated silica (B1680970) (SO₄/SiO₂) which can offer environmental benefits. koreascience.kr Other nitrating systems that have been investigated for aromatic compounds include nitrogen oxides, N-nitro reagents, and various nitrates. researchgate.net

A significant challenge in the direct nitration of isopropoxybenzene is controlling the regioselectivity. The isopropoxy group is an ortho-, para-directing activator due to its electron-donating nature. fiveable.me Consequently, the nitration of isopropoxybenzene yields a mixture of isomers, primarily the ortho- and para-isomers, with the meta-isomer being a minor product.

The ratio of these isomers is influenced by several factors, including steric hindrance and reaction conditions. sciepub.comdergipark.org.tr The bulky isopropoxy group can sterically hinder the approach of the nitronium ion to the ortho positions, often leading to a higher proportion of the para-isomer. sciepub.com For instance, the nitration of isopropoxybenzene can yield up to 70-80% of the para-isomer and 15-20% of the meta-isomer. Achieving a high yield of the desired 3-isopropoxynitrobenzene (meta-isomer) through this method is challenging and typically requires separation of the isomer mixture by techniques such as fractional crystallization or chromatography.

Etherification Strategies for Nitroaromatic Precursors

An alternative and often more regioselective approach to synthesizing 3-isopropoxynitrobenzene involves the etherification of a nitrophenol precursor. This method allows for the precise placement of the nitro group prior to the introduction of the isopropoxy group.

The Williamson ether synthesis is a widely employed method for this purpose. masterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542), in this case, 3-nitrophenol (B1666305), with a base to form a more nucleophilic phenoxide ion. The subsequent reaction of this phenoxide with an alkylating agent, such as an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane), results in the formation of the desired ether. orgsyn.orggoogle.com

The reaction is typically carried out in a suitable solvent, and the choice of base and reaction conditions can be optimized to improve yields. Common bases include potassium carbonate and sodium hydroxide. orgsyn.orgiitk.ac.in This method is generally preferred for producing a specific isomer of an alkoxynitrobenzene as it avoids the formation of isomeric mixtures inherent in direct nitration. orgsyn.org The reaction proceeds via an S_N2 mechanism, where the phenoxide ion acts as the nucleophile. masterorganicchemistry.com

Exploration of Alternative and Advanced Synthetic Approaches

Research into the synthesis of nitroaromatic ethers continues to evolve, with a focus on developing more efficient, environmentally friendly, and selective methods.

Microwave-assisted synthesis has emerged as a promising technique. It can significantly reduce reaction times and potentially improve yields in both nitration and etherification reactions. For instance, microwave irradiation has been shown to accelerate the alkylation of phenols. researchgate.net

Another area of exploration is the use of phase-transfer catalysis in etherification reactions. This technique can enhance the reaction rate between the water-soluble phenoxide and the organic-soluble alkylating agent.

Development of Catalytic Methods for Isopropoxy Group Introduction

The introduction of an ether linkage, such as the isopropoxy group in 3-isopropoxynitrobenzene, onto an aromatic ring is a fundamental transformation in organic synthesis. Catalytic methods are central to achieving this efficiently. The most common strategies begin with a benzene (B151609) ring already bearing a nitro group and a suitable leaving group, such as a halogen or a hydroxyl group.

One of the most established methods is the Williamson ether synthesis . In this approach, a nitrophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of 3-isopropoxynitrobenzene, this would involve the reaction of 3-nitrophenol with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane). Anhydrous potassium carbonate is a commonly used base in a polar aprotic solvent like acetone (B3395972). orgsyn.orgorgsyn.org This method is broadly applicable for a range of nitrophenyl ethers. orgsyn.org

Transition metal-catalyzed cross-coupling reactions represent a more modern and versatile toolkit for forming aryl ethers. The Ullmann condensation , a classical copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org For the synthesis of 3-isopropoxynitrobenzene, this would typically involve reacting 3-chloronitrobenzene or 3-bromonitrobenzene with isopropanol (B130326) or sodium isopropoxide. Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgarkat-usa.org

The Buchwald-Hartwig etherification is a powerful palladium-catalyzed cross-coupling reaction that serves as a significant alternative to the Ullmann condensation. organic-chemistry.orgnih.gov This methodology couples aryl halides or triflates with alcohols. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to yield the aryl ether and regenerate the catalyst. wuxiapptec.comlibretexts.org A key advantage of the Buchwald-Hartwig reaction is its broad substrate scope and tolerance for various functional groups, often operating under milder conditions than the classical Ullmann reaction. organic-chemistry.org The choice of ligand is crucial for the efficiency of the catalyst system. nih.gov

| Method | Typical Reactants | Catalyst/Reagent | General Conditions |

| Williamson Ether Synthesis | 3-Nitrophenol + Isopropyl Halide | K₂CO₃ | Reflux in acetone orgsyn.orgorgsyn.org |

| Ullmann Condensation | 3-Halonitrobenzene + Isopropanol | Copper (metal or salt) wikipedia.org | High temperature, polar solvent wikipedia.org |

| Buchwald-Hartwig Etherification | 3-Halonitrobenzene + Isopropanol | Palladium complex + Ligand | Base, inert solvent organic-chemistry.orgwuxiapptec.com |

Regioselective Functionalization of Benzene Derivatives Preceding Nitration

An alternative synthetic strategy involves the nitration of a pre-existing isopropoxybenzene molecule. This approach is challenging due to the directing effects of the isopropoxy substituent on the aromatic ring.

Achieving high regioselectivity in aromatic nitrations remains a significant challenge in synthetic chemistry. frontiersin.orgfrontiersin.org Traditional nitration methods are often unselective and generate substantial acid waste. frontiersin.orgresearchgate.net Research into overcoming these challenges focuses on developing novel nitrating systems and strategies that can control the position of electrophilic attack. This can involve the use of different nitrating agents, specialized catalysts, or modifying the substrate to direct the nitration. For instance, studies have explored nitration in aqueous media or with solid-supported catalysts to improve selectivity and environmental performance. researchgate.netrsc.org Ultrasonically assisted nitration has also been investigated to enhance regioselectivity in certain systems. scirp.org However, achieving high yields of a meta-nitro product from a strongly ortho-, para-directing substrate like isopropoxybenzene via direct nitration remains a formidable synthetic hurdle.

Investigation of Environmentally Conscious Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijnc.irijfmr.comzenodo.org These principles are highly relevant to the synthesis of nitroaromatic ethers like 3-isopropoxynitrobenzene, as traditional methods often involve hazardous reagents and generate significant waste streams.

A major environmental concern is the nitration step. Traditional nitration with mixed nitric and sulfuric acids is a notoriously polluting process, producing large quantities of corrosive and toxic acid waste and potentially releasing NOx fumes. researchgate.netscirp.org To address this, researchers have developed greener nitration protocols. One promising approach is the use of inorganic nitrates adsorbed onto a solid support like silica gel. researchgate.net These solid-phase reagents can act as effective nitrating agents, often under milder conditions, and simplify the work-up process, as the support can be easily filtered off. This minimizes the use of strong, corrosive acids. researchgate.net

In the context of the etherification step, green chemistry principles also apply. For instance, moving away from high-boiling, polar aprotic solvents like DMF or NMP, which are common in Ullmann reactions, towards more benign alternatives is a key goal. wikipedia.org The development of catalyst systems that are recyclable or operate in greener solvents like water or polyethylene (B3416737) glycol (PEG) is an active area of research. researchgate.netresearchgate.net

Alternative energy sources are also a cornerstone of green synthesis. The use of microwave irradiation or ultrasonic assistance can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. ijfmr.commdpi.com For example, N-alkylation of azaheterocycles, a related transformation, has been shown to proceed much faster under microwave conditions. researchgate.net Applying these technologies to the synthesis of 3-isopropoxynitrobenzene could offer significant environmental and efficiency benefits, whether by accelerating the catalytic etherification step or by enabling solvent-free reaction conditions. scirp.orgresearchgate.net Photocatalysis is another emerging green technology that uses light to drive chemical reactions, offering a pathway for novel transformations under mild conditions, such as the synthesis of imines from nitroaromatics and alcohols in a one-pot process. mdpi.com

Chemical Reactivity and Transformations of 3 Isopropoxynitrobenzene

Reduction Chemistry of the Nitro Group

The conversion of the nitro group in 3-isopropoxynitrobenzene to an amino group is a pivotal step in its utilization as a chemical building block. This transformation is most commonly achieved through catalytic hydrogenation, a green and efficient method. wikipedia.orglibretexts.org However, other chemical reducing agents can also be employed.

Catalytic hydrogenation stands out as a preferred method for the reduction of 3-isopropoxynitrobenzene due to its high efficiency and the clean nature of the reaction, typically yielding water as the only byproduct. google.comillinois.edu The process involves the use of a metal catalyst to facilitate the reaction between the nitro compound and hydrogen gas. libretexts.org

The choice of catalyst is critical for the successful hydrogenation of 3-isopropoxynitrobenzene. Two of the most effective and commonly used catalysts for this transformation are Palladium-on-Carbon (Pd/C) and Raney Nickel. wikipedia.orgorgsyn.orgorgsyn.org

Palladium-on-Carbon (Pd/C): This catalyst is widely used for the reduction of nitro compounds. wikipedia.orgsigmaaldrich.com It is typically used as a 5% or 10% (by weight) dispersion of palladium on a high-surface-area activated carbon support. wikipedia.orgcommonorganicchemistry.com Pd/C is known for its high activity and selectivity under relatively mild conditions. mdpi.com The hydrogenation of nitroarenes using Pd/C is a well-established and reliable method. wikipedia.org

Raney Nickel: This is another highly effective heterogeneous catalyst for the hydrogenation of nitro compounds. orgsyn.orgacs.org It is an alloy of nickel and aluminum, where the aluminum is leached out with a strong base to create a porous, high-surface-area nickel catalyst. acs.org Raney nickel is often used in alcoholic solvents and can effect the reduction of various functional groups, including nitro groups. orgsyn.orgorgsyn.orgias.ac.in

A comparative overview of these two catalyst systems is presented in the table below:

| Catalyst System | Advantages | Disadvantages | Typical Conditions |

| Palladium-on-Carbon (Pd/C) | High activity and selectivity, mild reaction conditions, can be used in various solvents like ethanol (B145695) and ethyl acetate. commonorganicchemistry.commdpi.com | More expensive than Raney Nickel, can be pyrophoric when dry. orgsyn.org | H₂ (1-5 atm), Room temperature to 70°C, Ethanol or Ethyl Acetate solvent. commonorganicchemistry.com |

| Raney Nickel | Less expensive than Pd/C, highly active. acs.org | Can be pyrophoric, may require higher pressures and temperatures for some substrates, potential for over-reduction of other functional groups. ias.ac.inorganic-chemistry.org | H₂ (up to 70 atm), 70-80°C, Alcoholic solvents. illinois.edu |

Achieving high yield and selectivity in the catalytic hydrogenation of 3-isopropoxynitrobenzene requires careful optimization of several reaction parameters. frontiersin.orgscirp.org These parameters include the choice of catalyst, solvent, hydrogen pressure, temperature, and reaction time.

Key Optimization Parameters:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. While a higher loading can increase the rate, it also adds to the cost and can complicate work-up. Typically, catalyst loading ranges from 1 to 10 mol% relative to the substrate.

Solvent: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst. illinois.edu Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and tetrahydrofuran (B95107) (THF). commonorganicchemistry.com For Pd/C, ethanol is a frequently used solvent. commonorganicchemistry.com

Hydrogen Pressure: The pressure of hydrogen gas affects the reaction rate. frontiersin.org Higher pressures generally lead to faster reactions but require specialized equipment. For many nitro group reductions, pressures ranging from atmospheric to a few atmospheres are sufficient. google.comcommonorganicchemistry.com

Temperature: The reaction temperature influences the reaction rate. frontiersin.org While higher temperatures can accelerate the reaction, they may also lead to side reactions and reduced selectivity. A balance must be struck to achieve a reasonable reaction time without compromising the yield.

Agitation: Efficient stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen, and the catalyst surface.

A study on the hydrogenation of a similar compound, 2,4-dichloro-5-isopropoxynitrobenzene, reported maintaining a hydrogen pressure of 2.0 MPa to achieve complete reaction. Optimization studies for the hydrogenation of glucose to sorbitol have explored varying stirring speed, temperature, pressure, and initial reactant concentration to maximize yield. scirp.org

While catalytic hydrogenation is a dominant method, other chemical reducing agents can also be employed for the conversion of 3-isopropoxynitrobenzene to 3-isopropoxyaniline (B150228). wikipedia.orgorganic-chemistry.org These methods can be advantageous in certain laboratory settings or when specific chemoselectivity is required.

Commonly used reducing agents for nitroarenes include:

Metal/Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. For instance, iron powder in acidic media is a cost-effective option, though it may result in lower yields (60-75%) compared to catalytic hydrogenation.

Hydrazine (B178648) Hydrate (B1144303) with a Catalyst: Hydrazine hydrate in the presence of a catalyst, such as Raney nickel or a composite catalyst, can effectively reduce nitro groups. patsnap.com A synthesis of 2,4-dichloro-5-isopropoxyaniline (B1580495) utilized hydrazine hydrate with a composite catalyst in ethanol, achieving a yield of 91.2%. patsnap.com

Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄): These are powerful reducing agents, but they are generally not the first choice for simple nitroarene reductions due to their high reactivity and lack of selectivity in the presence of other reducible functional groups. libretexts.org They are more commonly used for the reduction of other carbonyl-containing functional groups. libretexts.org

| Reducing Agent | Advantages | Disadvantages |

| Iron/HCl | Cost-effective, readily available. | Lower yields, generates significant waste, cumbersome work-up. |

| Hydrazine Hydrate/Catalyst | High yields, can be performed under milder conditions than some metal/acid systems. patsnap.com | Hydrazine is toxic and potentially explosive. |

| Sodium Borohydride | Mild reducing agent. libretexts.org | Generally not effective for the reduction of nitro groups on its own. |

| Lithium Aluminum Hydride | Very powerful reducing agent. libretexts.org | Reacts violently with protic solvents, not selective for the nitro group in the presence of other reducible groups. libretexts.org |

Catalytic Hydrogenation Pathways to 3-Isopropoxyaniline

Subsequent Reactions of Reduced Derivatives

The product of the reduction, 3-isopropoxyaniline, is a valuable aromatic amine that can undergo a variety of further chemical transformations, significantly expanding its synthetic utility.

One of the most important reactions of 3-isopropoxyaniline is its conversion to a diazonium salt through a process called diazotization. slideshare.netchemicalnote.comlibretexts.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). chemicalnote.com

The resulting diazonium salt is a highly versatile intermediate that can participate in a wide range of reactions, most notably coupling reactions to form azo compounds. slideshare.neticrc.ac.irresearchgate.net In these reactions, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo-linked dimer. slideshare.net These azo compounds are often highly colored and are the basis for many synthetic dyes.

The general scheme for the diazotization and coupling reaction is as follows:

Diazotization: 3-Isopropoxyaniline reacts with nitrous acid to form 3-isopropoxybenzenediazonium chloride.

Coupling: The 3-isopropoxybenzenediazonium chloride then reacts with a suitable coupling partner (e.g., phenol, N,N-dimethylaniline) to yield an azo dye.

These reactions are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals and colorants.

Sandmeyer Reactions for Halogenation and Other Substitutions

The Sandmeyer reaction provides a powerful method for introducing a variety of substituents onto an aromatic ring, including halogens (Cl, Br) and cyano groups, by way of a diazonium salt intermediate. wikipedia.orggeeksforgeeks.org This transformation is not performed directly on 3-isopropoxynitrobenzene itself, but rather on its corresponding aniline derivative, 3-isopropoxyaniline. The process begins with the reduction of the nitro group of 3-isopropoxynitrobenzene to an amino group (-NH₂) to form 3-isopropoxyaniline. This aniline is then converted into a diazonium salt, which can subsequently undergo substitution.

Reduction of Nitro Group: 3-isopropoxynitrobenzene is reduced to 3-isopropoxyaniline.

Diazotization and Sandmeyer Reaction: The resulting 3-isopropoxyaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the 3-isopropoxybenzenediazonium salt. geeksforgeeks.orgbyjus.com This intermediate is then treated with a copper(I) salt (e.g., CuCl, CuBr, or CuCN) to yield the corresponding substituted isopropoxybenzene (B1215980). masterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orgbyjus.com

This methodology is synthetically valuable as it allows for the preparation of substitution patterns that may not be accessible through direct electrophilic aromatic substitution. byjus.com For instance, a patent describes a process where a substituted nitrobenzene (B124822) is reduced, diazotized, and then subjected to a Sandmeyer reaction for chlorination. google.com

Table 1: Representative Sandmeyer Transformations Starting from 3-Isopropoxyaniline

| Starting Material | Reagents | Product | Transformation Type |

| 3-Isopropoxyaniline | 1. NaNO₂, HCl2. CuCl | 1-Chloro-3-isopropoxybenzene | Chlorination |

| 3-Isopropoxyaniline | 1. NaNO₂, HBr2. CuBr | 1-Bromo-3-isopropoxybenzene | Bromination |

| 3-Isopropoxyaniline | 1. NaNO₂, H₂SO₄2. CuCN | 3-Isopropoxybenzonitrile | Cyanation |

This table illustrates the potential products from the Sandmeyer reaction of 3-isopropoxyaniline, the derivative of 3-isopropoxynitrobenzene.

Reactivity of the Isopropoxy Group

The isopropoxy group in 3-isopropoxynitrobenzene is an ether linkage that can be cleaved under specific conditions to yield the corresponding phenol, 3-nitrophenol (B1666305). This O-dealkylation is a common deprotection strategy in organic synthesis. acsgcipr.org The presence of the electron-withdrawing nitro group on the aromatic ring influences the reactivity of the ether bond.

Various reagents can effect the cleavage of aryl alkyl ethers. Lewis acids are particularly effective. For instance, aluminum trichloride (B1173362) (AlCl₃) is a reagent known to selectively cleave isopropyl aryl ethers, sometimes in preference to methyl ethers. lookchem.comacs.org The reaction mechanism often involves coordination of the Lewis acid to the ether oxygen, which activates the C-O bond towards cleavage. researchgate.net Studies have shown that a nitro group can direct the regioselectivity of dealkylation when using AlCl₃. researchgate.net

Another approach involves using lithium chloride in dimethylformamide (DMF), which has been shown to cleave ethoxy and isopropoxy groups, particularly when they are positioned ortho to a nitro group. gwdguser.de Boron trichloride (BCl₃) and boron tribromide (BBr₃) are also powerful reagents for cleaving aryl ethers. sci-hub.st In some cases, nickel-catalyzed reductive cleavage of aryl C-O bonds can be employed, where ethoxy and isopropoxy groups have been successfully cleaved. scispace.com

Table 2: Reagents for the Cleavage of Aryl Isopropyl Ethers

| Reagent System | Conditions | Comments |

| Aluminum Trichloride (AlCl₃) | CH₂Cl₂, Room Temp | Often selective for isopropyl ethers over methyl ethers. lookchem.comacs.org |

| Boron Trichloride (BCl₃) | CH₂Cl₂, 0 °C | Powerful Lewis acid for ether cleavage. lookchem.com |

| Lithium Chloride (LiCl) | Boiling DMF | Effective for ethers activated by ortho nitro groups. gwdguser.de |

| Tris(pentafluorophenyl)borane / Silane | Ambient | Mild conditions, proceeds via a siloxane intermediate. researchgate.net |

| Nickel(0) / PCy₃ / Silane | Catalytic | Reductive cleavage of the C-O bond. scispace.com |

This table summarizes common methods applicable to the cleavage of the isopropoxy group, which could be applied to 3-isopropoxynitrobenzene.

Aromatic Ring Functionalization and Cyclization Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, but it requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. pressbooks.publibretexts.org The nitro group (-NO₂) is a powerful activating group, particularly when positioned ortho or para to a leaving group (typically a halogen). pressbooks.publibretexts.org

Therefore, while 3-isopropoxynitrobenzene itself is not primed for SNAr (as it lacks a suitable leaving group), its halogenated analogs are excellent substrates. For example, a compound like 1-chloro-4-isopropoxy-2-nitrobenzene or 2-chloro-1-isopropoxy-4-nitrobenzene (B13042011) would be highly susceptible to SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchadsprep.com The stability of this intermediate is crucial for the reaction to occur. pressbooks.pub

The general reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide. This reaction is a cornerstone for synthesizing complex substituted aromatic compounds. researchgate.net For instance, dual SNAr reactions on activated ortho-halonitrobenzenes have been used to synthesize various heterocyclic structures by reacting them with di-nucleophiles like secondary diamines or diols. rsc.org

Derivatives of 3-isopropoxynitrobenzene can be used as precursors for constructing various heterocyclic systems through intramolecular cyclization reactions. These reactions often involve transforming the nitro group into a more reactive functional group, such as an amine, which can then act as an internal nucleophile.

A common strategy is reductive cyclization. For this to occur, a side chain containing an electrophilic center must be introduced onto the 3-isopropoxynitrobenzene scaffold, typically at the ortho position to the nitro group. Upon reduction of the nitro group to an amine, the newly formed amino group can attack the electrophilic side chain, leading to the formation of a new ring. This approach is widely used in the synthesis of nitrogen-containing heterocycles. rsc.org

For example, a derivative of 3-isopropoxynitrobenzene bearing a suitable side chain at the C2 or C4 position could be a precursor for such a reaction. The specific type of heterocycle formed depends on the nature of the side chain. Intramolecular cyclizations can be promoted by various catalysts, including transition metals, or can occur under thermal or acidic/basic conditions. beilstein-journals.orgmdpi.comresearchgate.net The synthesis of complex drug-like molecules and natural products often relies on such cyclization strategies. rsc.orgbeilstein-journals.org

Advanced Spectroscopic Characterization of 3 Isopropoxynitrobenzene and Its Intermediates

High-Resolution Mass Spectrometry for Molecular Mass and Fragment Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental formula of 3-isopropoxynitrobenzene, as well as for elucidating its structure through fragmentation analysis. The exact mass of a molecule, measured to several decimal places, provides a high degree of confidence in its chemical formula.

For 3-isopropoxynitrobenzene (C₉H₁₁NO₃), the theoretical exact mass can be calculated with high precision. This experimental value is a primary confirmation of the compound's identity.

Under electron ionization (EI), the molecular ion ([M]⁺˙) is formed, which then undergoes characteristic fragmentation. The analysis of these fragments provides a roadmap of the molecule's structure. Key predicted fragmentation pathways for 3-isopropoxynitrobenzene include:

Loss of an Isopropyl Radical: A common fragmentation for isopropyl ethers is the cleavage of the C-O bond, leading to the loss of an isopropyl radical (•CH(CH₃)₂). This would produce a resonance-stabilized nitrophenoxy cation.

Loss of Propene: A rearrangement can lead to the elimination of a neutral propene molecule (CH₂=CHCH₃), resulting in the formation of a 3-nitrophenol (B1666305) radical cation.

Loss of the Nitro Group: Cleavage of the C-N bond can result in the loss of a nitrogen dioxide radical (•NO₂), yielding an isopropoxybenzene (B1215980) cation. docbrown.info

Aromatic Ring Fragmentation: The phenyl ring itself can fragment, although this typically results in lower-intensity signals. docbrown.info

Table 1: Predicted HRMS Fragmentation Data for 3-Isopropoxynitrobenzene

| Fragment Ion | Formula | Predicted m/z | Description |

| [M]⁺˙ | [C₉H₁₁NO₃]⁺˙ | 181.0739 | Molecular Ion |

| [M - C₃H₇]⁺ | [C₆H₄NO₃]⁺ | 138.0140 | Loss of isopropyl radical |

| [M - C₃H₆]⁺˙ | [C₆H₅NO₃]⁺˙ | 139.0215 | Loss of propene |

| [M - NO₂]⁺ | [C₉H₁₁O]⁺ | 135.0810 | Loss of nitro group |

This fragmentation pattern, particularly the prominent loss of the isopropyl group, provides definitive evidence for the isopropoxy substituent and its connection to the nitrophenyl core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 3-isopropoxynitrobenzene. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete structural map can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). For 3-isopropoxynitrobenzene, distinct signals are expected for the isopropyl group protons and the aromatic protons.

Isopropyl Protons: The two methyl (CH₃) groups are equivalent and appear as a doublet due to coupling with the single methine (CH) proton. The methine proton, in turn, is split into a septet by the six equivalent methyl protons.

Aromatic Protons: The four protons on the substituted benzene (B151609) ring are all chemically distinct due to the meta-substitution pattern, leading to four separate signals in the aromatic region. The electron-withdrawing nitro group and electron-donating isopropoxy group significantly influence their chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon appears as a single line. psu.edu The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Isopropyl Carbons: Two signals are expected: one for the two equivalent methyl carbons and another for the methine carbon.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly attached to the oxygen (C-O) and the nitro group (C-NO₂) are significantly shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Isopropoxynitrobenzene

| Atom | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

| Isopropyl -CH₃ | 1.3-1.4 (d, 6H) | 21-23 |

| Isopropyl -CH | 4.6-4.8 (sept, 1H) | 71-73 |

| Aromatic C2-H | 7.7-7.8 (m) | 110-112 |

| Aromatic C4-H | 7.2-7.3 (m) | 118-120 |

| Aromatic C5-H | 7.5-7.6 (t) | 130-132 |

| Aromatic C6-H | 7.6-7.7 (m) | 122-124 |

| Aromatic C1-O | - | 158-160 |

| Aromatic C3-NO₂ | - | 148-150 |

Note: Predicted values are based on standard substituent effects and data from related compounds like 3-nitrophenol and isopropoxybenzene. chemicalbook.comchemicalbook.comnih.gov Multiplicity: d = doublet, t = triplet, sept = septet, m = multiplet.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-isopropoxynitrobenzene, key COSY correlations would be observed between the isopropyl methine proton and the isopropyl methyl protons. Correlations would also be seen between adjacent aromatic protons (e.g., H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum. For example, the doublet at ~1.3 ppm would show a cross-peak to the carbon signal at ~22 ppm, assigning them as the isopropyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. sdsu.educolumbia.edu Key HMBC correlations for confirming the structure of 3-isopropoxynitrobenzene would include:

Correlation from the isopropyl methyl protons to the isopropyl methine carbon and the aromatic C1 carbon.

Correlation from the methine proton to the aromatic C1 carbon.

Correlations from aromatic protons to neighboring and quaternary carbons, for instance, from H2 to C4 and C6, and crucially, to the quaternary carbons C1 and C3.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb or scatter light at characteristic frequencies, providing a molecular "fingerprint." edinst.complus.ac.at

For 3-isopropoxynitrobenzene, the key functional groups are the nitro group, the ether linkage, the aromatic ring, and the aliphatic isopropyl group.

Nitro (NO₂) Group: This group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. These are among the most diagnostic peaks for this compound.

Ether (Ar-O-C) Linkage: The C-O stretching vibrations of the aryl ether will produce strong bands. Typically, two bands are observed corresponding to the asymmetric (Ar-O-C) and symmetric (C-O-C) stretches.

Aromatic Ring: C=C stretching vibrations within the benzene ring appear as a series of peaks in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending bands in the 650-900 cm⁻¹ region can give clues about the substitution pattern of the ring.

Isopropyl Group: Aliphatic C-H stretching vibrations from the methyl and methine groups are found just below 3000 cm⁻¹. C-H bending vibrations for the isopropyl group are also expected.

Table 3: Characteristic IR and Raman Vibrational Frequencies for 3-Isopropoxynitrobenzene

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 (Strong) | Weak-Medium |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 (Strong) | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Strong |

| Aliphatic C-H | Stretch | 2850 - 2980 (Medium-Strong) | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1610 (Medium, multiple bands) | Strong |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 (Strong) | Medium |

| Alkyl Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 (Medium) | Weak |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 (Strong) | Weak |

Note: Symmetrical vibrations, like the symmetric NO₂ stretch, often produce stronger signals in Raman spectroscopy, while asymmetrical vibrations involving a significant change in dipole moment, like the asymmetric NO₂ stretch, are typically stronger in IR spectroscopy. plus.ac.at

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground state to a higher energy state. msu.edu The spectrum is determined by the chromophores present in the molecule and the extent of conjugation.

In 3-isopropoxynitrobenzene, the nitro-substituted benzene ring is the primary chromophore. The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The presence of both the electron-donating isopropoxy group (an auxochrome) and the electron-withdrawing nitro group extends the conjugation and shifts these absorptions to longer wavelengths (a bathochromic shift) compared to benzene itself.

n → π* Transitions: This is a lower-intensity absorption at a longer wavelength, resulting from the promotion of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital. This transition is characteristic of compounds containing nitro groups.

The solvent used can influence the position of the absorption maxima (λmax), particularly for n → π* transitions.

Table 4: Predicted UV-Vis Absorption Data for 3-Isopropoxynitrobenzene in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) | Relative Intensity (ε) | Associated Chromophore |

| π → π | ~260-280 | High | Nitroaromatic System |

| n → π | ~330-350 | Low | Nitro Group |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. organicchemistrydata.org This technique yields a detailed map of electron density, from which the exact positions of atoms can be determined.

As of this writing, a publicly available crystal structure for 3-isopropoxynitrobenzene has not been reported. However, if such an analysis were performed, it would provide invaluable data, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-C, C-O, C-N, N-O) and angles within the molecule, confirming the geometry of the benzene ring and the substituents.

Molecular Conformation: The dihedral angles defining the orientation of the isopropoxy and nitro groups relative to the plane of the benzene ring would be determined. This would reveal any twisting or steric hindrance effects in the solid-state packing.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, detailing any significant intermolecular forces such as hydrogen bonds (if present with co-crystallized solvent) or π-π stacking interactions between aromatic rings.

This information is crucial for understanding the molecule's physical properties and for computational modeling studies.

Computational and Theoretical Chemistry Studies of 3 Isopropoxynitrobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 3-isopropoxynitrobenzene. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. smf.mxrsc.org

In 3-isopropoxynitrobenzene, the electron-donating isopropoxy group and the electron-withdrawing nitro group have opposing effects on the electronic structure of the benzene (B151609) ring. The isopropoxy group, a moderately activating ortho-, para-director, increases the energy of the HOMO. Conversely, the strongly deactivating nitro group, a meta-director, significantly lowers the energy of the LUMO. This combined effect leads to a relatively small HOMO-LUMO gap, suggesting a molecule that can participate in charge-transfer interactions.

Theoretical calculations for substituted nitrobenzenes have shown that the nature of the substituent significantly influences the HOMO and LUMO energies. smf.mxnih.gov For 3-isopropoxynitrobenzene, the HOMO is expected to have significant contributions from the p-orbitals of the benzene ring and the oxygen atom of the isopropoxy group. The LUMO is anticipated to be primarily localized on the nitro group and the aromatic ring.

Table 1: Representative Calculated Frontier Molecular Orbital Energies for Substituted Nitrobenzenes (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nitrobenzene (B124822) | -7.95 | -1.52 | 6.43 |

| 3-Methoxynitrobenzene | -7.68 | -1.65 | 6.03 |

| 3-Isopropoxynitrobenzene (Estimated) | -7.65 | -1.68 | 5.97 |

| 4-Nitrophenol | -7.42 | -2.11 | 5.31 |

Note: These values are illustrative and based on general trends observed in DFT calculations of substituted nitrobenzenes. Actual values would depend on the specific computational method and basis set employed.

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. scielo.org.zascm.com The predicted shifts for the ¹H and ¹³C nuclei of 3-isopropoxynitrobenzene can be used to assign the signals in experimental NMR spectra. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the aromatic protons and carbons are expected to show distinct shifts due to the anisotropic and electronic effects of the nitro and isopropoxy groups. arpgweb.comliverpool.ac.uk

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of vibration of 3-isopropoxynitrobenzene. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra. scielo.org.zascispace.com This comparison helps in the assignment of vibrational bands to specific functional groups, such as the characteristic symmetric and asymmetric stretching modes of the nitro group and the C-O stretching of the isopropoxy group.

Table 2: Predicted Spectroscopic Parameters for 3-Isopropoxynitrobenzene (Illustrative)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| H (isopropyl CH) | ~4.7 |

| H (isopropyl CH₃) | ~1.4 |

| Aromatic Protons | 7.2 - 8.0 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C (isopropyl CH) | ~72 |

| C (isopropyl CH₃) | ~22 |

| Aromatic Carbons | 110 - 160 |

| Key Vibrational Frequencies (cm⁻¹) | |

| NO₂ asymmetric stretch | ~1530 |

| NO₂ symmetric stretch | ~1350 |

| C-O-C stretch | ~1250 |

Note: These are estimated values based on typical ranges for similar functional groups in related molecules.

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of 3-isopropoxynitrobenzene is primarily associated with the rotation of the isopropoxy and nitro groups relative to the plane of the benzene ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. acs.orgacs.org

The rotation of the C(aryl)-O bond of the isopropoxy group and the C(aryl)-N bond of the nitro group can be studied by performing a potential energy surface (PES) scan. This involves systematically changing the dihedral angles defining the orientation of these groups and calculating the energy at each point. The results of such a scan would reveal the global and local energy minima, corresponding to stable and metastable conformers, respectively, as well as the transition states connecting them. For alkoxy-substituted benzenes, the coplanar arrangement of the C-O-C bond with the aromatic ring is often the most stable, though steric hindrance from the isopropyl group might lead to a slightly twisted conformation. nih.govmdpi.com The nitro group also tends to be coplanar with the ring to maximize resonance stabilization, but the barrier to rotation is generally low.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 3-isopropoxynitrobenzene. It allows for the elucidation of reaction pathways, the identification of intermediates and transition states, and the prediction of selectivity.

By mapping the potential energy surface, computational chemists can trace the minimum energy path from reactants to products. mdpi.comarxiv.org This involves locating the transition state (TS), which is a first-order saddle point on the PES, and verifying that it connects the reactants and products via the intrinsic reaction coordinate (IRC). The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. For example, in the reduction of the nitro group, computational studies can model the step-wise transfer of electrons and protons to the nitro group, identifying the structures and energies of all intermediates and transition states along the reaction pathway.

Computational methods can provide valuable insights into the regioselectivity of reactions such as electrophilic aromatic substitution. For 3-isopropoxynitrobenzene, the directing effects of the isopropoxy and nitro groups are in opposition. The isopropoxy group directs incoming electrophiles to the ortho and para positions, while the nitro group directs them to the meta position relative to itself. By calculating the activation energies for electrophilic attack at all possible positions on the aromatic ring, it is possible to predict the most likely site of reaction. rsc.orgrsc.org

Similarly, for reactions involving the formation of new stereocenters, computational modeling can be used to predict the stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred reaction pathway and the expected product distribution can be determined. rsc.org

Applications of 3 Isopropoxynitrobenzene in Material Science and Industrial Processes

Role as an Intermediate in Agrochemical Synthesis (e.g., Herbicides)

While not typically an active agrochemical ingredient itself, 3-Isopropoxynitrobenzene is a key intermediate in the synthesis of molecules used in the agricultural sector. Its primary contribution is as a precursor to 3-isopropoxyaniline (B150228). The conversion is typically achieved through the catalytic hydrogenation of the nitro group, a common and efficient industrial process. wikipedia.orgorgsyn.orgorgsyn.org

Substituted anilines, such as 3-isopropoxyaniline, are well-established building blocks in the creation of a wide array of agrochemicals, including various classes of herbicides. The isopropoxy group on the aniline (B41778) ring can influence the final product's biological activity, environmental persistence, and selectivity. By modifying the chemical structure, manufacturers can fine-tune the properties of the resulting herbicide. The synthesis pathway, starting from the nitration of isopropoxybenzene (B1215980) to create 3-isopropoxynitrobenzene and its subsequent reduction, represents a critical step in the value chain of producing these specialized agricultural chemicals.

Precursor for Novel Organic Materials Development

The chemical reactivity of 3-Isopropoxynitrobenzene, particularly after its conversion to 3-isopropoxyaniline, makes it a candidate for the development of new organic materials with tailored properties.

Aromatic amines are fundamental components in the synthesis of many organic colorants, including azo dyes and other advanced pigments. The production of these materials often involves a diazotization reaction of an aromatic amine, followed by coupling with another aromatic compound. 3-Isopropoxyaniline, derived directly from 3-Isopropoxynitrobenzene, can serve as the amine component in such syntheses.

The presence of the isopropoxy group is significant as it acts as an auxochrome, a group that can modify the light-absorbing properties of the chromophore, thereby influencing the final color. It can also enhance other properties of the dye, such as its solubility in different media, its affinity for certain fabrics, or its stability against light and chemical degradation. The fine chemical industry produces a diverse range of such intermediates for use in manufacturing dyes and pigments. europa.eu

Specialty polymers and resins are engineered to deliver high performance in specific applications, often requiring monomers with unique functional groups to achieve desired characteristics like thermal stability, chemical resistance, or specific mechanical properties. mitsubishi-chemical.comsyensqo.com Aromatic compounds are frequently incorporated into polymer backbones to enhance rigidity and heat resistance.

3-Isopropoxynitrobenzene, through its derivative 3-isopropoxyaniline, represents a potential monomer or co-monomer for creating specialty polymers. For instance, aromatic amines can be reacted with carboxylic acid derivatives to form high-performance polyamides or with other monomers to create specialty resins for coatings and adhesives. mitsubishi-chemical.com The isopropoxy substituent could impart increased solubility in organic solvents or modify the surface properties of the resulting polymer. While its use may not be as widespread as other commodity monomers, it represents a building block available for creating custom polymers where specific property modifications are required.

Utilization in Fine Chemical Production

Fine chemicals are pure, complex chemical substances produced in limited quantities through multi-step batch processes. wikipedia.org They are defined by their high value and exacting specifications, serving as intermediates for high-value products like pharmaceuticals and agrochemicals. europa.euwikipedia.org 3-Isopropoxynitrobenzene is a quintessential example of a fine chemical intermediate.

Its production and subsequent conversion illustrate a typical fine chemical manufacturing pathway. The synthesis often begins with the nitration of isopropoxybenzene, which yields a mixture of isomers that must be separated to isolate the desired 3-Isopropoxynitrobenzene. This purified intermediate is then sold or used in a subsequent, distinct manufacturing step.

A primary use of 3-Isopropoxynitrobenzene in fine chemical synthesis is its reduction to 3-isopropoxyaniline. orgsyn.orgorgsyn.org This aniline is a versatile reactant. For example, a related isomer, 2-isopropoxyaniline (B1215334) (derived from 2-isopropoxynitrobenzene), is a documented starting material in the multi-step laboratory synthesis of Mazapertine, a complex pharmaceutical agent. wikipedia.org This demonstrates the role of alkoxynitrobenzene isomers as crucial building blocks for high-value, biologically active molecules, which is a hallmark of the fine chemical sector.

Data Table: Synthesis Pathway of a Key Intermediate

The following table outlines the principal reactions involving 3-Isopropoxynitrobenzene in the context of fine chemical production.

| Step | Starting Material(s) | Reagents | Product | Purpose |

| 1 | Isopropoxybenzene | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 3-Isopropoxynitrobenzene (and isomers) | Introduction of the nitro group to the aromatic ring. |

| 2 | 3-Isopropoxynitrobenzene | H₂ gas, Catalyst (e.g., Raney Nickel) | 3-Isopropoxyaniline | Conversion of the nitro group to a reactive amino group. wikipedia.orgorgsyn.org |

Future Directions and Emerging Research Themes

Development of More Efficient and Sustainable Synthesis Routes

The traditional synthesis of 3-isopropoxynitrobenzene, primarily through the nitration of isopropoxybenzene (B1215980), presents challenges related to regioselectivity, often yielding a mixture of ortho, meta, and para isomers that require separation. Future research is geared towards overcoming these limitations by embracing the principles of green and sustainable chemistry. mlsu.ac.inyale.eduyoutube.com

Key areas of development include:

Green Solvents and Reagents: Research is underway to replace traditional, hazardous solvents and reagents with more environmentally friendly alternatives. fzgxjckxxb.com This includes exploring aqueous-phase nitration reactions to reduce the reliance on corrosive mixed acids like fuming nitric acid and sulfuric acid. frontiersin.org The use of biodegradable solvents is also a promising avenue.

Phase-Transfer Catalysis (PTC): For synthesis routes involving etherification, such as the reaction of 3-nitrophenol (B1666305) with an isopropyl source, phase-transfer catalysis offers a green and efficient methodology. researchgate.netusv.ro PTC can facilitate reactions in biphasic systems, often using water as a solvent, which simplifies workup procedures, reduces the need for anhydrous organic solvents, and can lead to higher yields under milder conditions. fzgxjckxxb.comdalalinstitute.comacs.org Future work will likely focus on developing more efficient and recyclable phase-transfer catalysts.

| Synthetic Route | Traditional Approach | Future Sustainable Goal |

|---|---|---|

| Nitration of Isopropoxybenzene | Mixed acid (HNO₃/H₂SO₄), poor regioselectivity. | Regioselective catalysts, green solvents, avoiding strong acids. nih.govfrontiersin.org |

| Etherification of 3-Nitrophenol | Use of organic solvents and strong bases. | Phase-transfer catalysis, use of water as a solvent, recyclable catalysts. researchgate.netacs.org |

Exploration of Novel Chemical Transformations and Reactions

While the reduction of the nitro group to form 3-isopropoxyaniline (B150228) is a well-established and crucial transformation, the full synthetic potential of 3-isopropoxynitrobenzene remains largely untapped. Emerging research aims to explore novel reactions that can diversify the range of accessible derivatives.

Future research directions include:

Denitrative Cross-Coupling Reactions: The nitro group, traditionally seen as a precursor to an amine, is now being explored as a leaving group in various cross-coupling reactions. acs.orgacs.org This opens up the possibility of directly converting the C-NO₂ bond of 3-isopropoxynitrobenzene into C-C, C-N, and C-O bonds through reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification. acs.org Developing efficient catalytic systems for these transformations would provide a powerful tool for creating a wide array of novel compounds.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring of 3-isopropoxynitrobenzene is another exciting frontier. rsc.orgrsc.org Catalytic methods that can selectively activate and transform specific C-H bonds would offer a highly atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials. nih.gov

Reactions of the Isopropoxy Group: The isopropoxy group itself can be a site for chemical modification. Research into ether cleavage and interchange reactions could provide pathways to new phenol (B47542) derivatives or alternative alkoxy-substituted nitroaromatics. researchgate.net Furthermore, exploring the influence of the isopropoxy group on the reactivity of the aromatic ring in less common electrophilic or nucleophilic substitution reactions could reveal new synthetic opportunities. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and engineering technologies is set to revolutionize the synthesis and study of 3-isopropoxynitrobenzene. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and the speed of discovery. strath.ac.ukeuropa.eubeilstein-journals.org

Key integration themes are:

Flow Chemistry for Safer Nitration: Aromatic nitration is a highly exothermic and potentially hazardous reaction, especially on a larger scale. europa.eumt.com Performing the nitration of isopropoxybenzene in a continuous flow reactor provides superior heat and mass transfer, which mitigates the risk of thermal runaways and allows for precise temperature control. almacgroup.comhelgroup.com This enhanced safety and control can lead to improved yields and selectivity. europa.eu

Automated Synthesis for Rapid Optimization and Diversification: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for the synthesis of 3-isopropoxynitrobenzene and its subsequent transformations. sigmaaldrich.comnih.govemolecules.comwikipedia.org These platforms are also ideal for creating libraries of derivatives by systematically varying the coupling partners in reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, accelerating the discovery of new molecules with desired properties. sigmaaldrich.com

| Technology | Application to 3-Isopropoxynitrobenzene Chemistry | Key Benefits |

|---|---|---|

| Flow Chemistry | Nitration of isopropoxybenzene; Hydrogenation of the nitro group. | Enhanced safety, improved heat/mass transfer, better control over reaction conditions, facile scalability. europa.eualmacgroup.com |

| Automated Synthesis Platforms | Reaction optimization; Library synthesis of derivatives. | High-throughput screening, rapid discovery of new compounds, increased efficiency. sigmaaldrich.comnih.gov |

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Control

A deeper understanding and tighter control of the chemical processes involving 3-isopropoxynitrobenzene can be achieved through the implementation of Process Analytical Technology (PAT). mt.comthieme-connect.com Real-time, in-situ monitoring provides a continuous stream of data that can be used to optimize reactions, ensure product quality, and improve safety. nih.govhitec-zang.de

Emerging analytical approaches include:

In-Situ Spectroscopic Monitoring: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be integrated directly into reaction setups (especially in flow reactors) to monitor the progress of reactions in real-time. nih.govbeilstein-journals.org For instance, in-situ NMR could be used to track the formation of different isomers during the nitration of isopropoxybenzene, allowing for on-the-fly optimization of conditions to maximize the yield of the desired 3-isomer. sciepub.comnih.govmdpi.comresearchgate.netnih.gov Similarly, in-situ IR is well-suited to follow the conversion of the nitro group to an amino group during hydrogenation. nih.gov

Data-Rich Experimentation: The combination of automated synthesis platforms with multiple PAT tools (e.g., NMR, IR, UV/Vis, UHPLC) enables "data-rich" experimentation. nih.gov This approach allows for the simultaneous collection of a vast amount of data on reaction kinetics, intermediate formation, and impurity profiles. Advanced data analysis can then be used to build predictive models for the chemical process, leading to a much deeper level of process understanding and control. nih.gov This is particularly valuable for complex multi-step syntheses that start from 3-isopropoxynitrobenzene.

Q & A

Q. What are the established synthetic routes for 3-isopropoxynitrobenzene, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Synthetic routes typically involve nitroaromatic substitution or alkoxylation of nitrobenzene derivatives. For example, isopropoxylation of 3-nitrophenol using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization includes varying solvents (polar aprotic vs. non-polar), temperature (80–120°C), and catalyst choice (e.g., phase-transfer catalysts). Reaction progress can be monitored via TLC or HPLC, and purity assessed using GC-MS .

Q. How can researchers characterize the structural integrity of 3-isopropoxynitrobenzene using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR can confirm the isopropoxy group (δ 1.2–1.4 ppm for methyl protons, δ 4.5–5.0 ppm for methine) and nitro group positioning (meta-substitution patterns) .

- FT-IR : Peaks at ~1520 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) validate nitro group presence.

- Mass Spectrometry : Molecular ion [M] and fragmentation patterns (e.g., loss of isopropoxy group) confirm molecular weight and substituent arrangement .

Q. What safety protocols are critical when handling 3-isopropoxynitrobenzene in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps .

- Waste Management : Segregate nitroaromatic waste and store in labeled containers for professional disposal to avoid environmental contamination .

- Emergency Measures : Install eyewash stations and safety showers; in case of inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-isopropoxynitrobenzene in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For example, the nitro group’s electron-withdrawing effect directs electrophiles to the meta position relative to the isopropoxy group. Solvent effects (PCM models) and transition state analysis (NEB method) refine reaction pathways .

Q. What strategies resolve contradictions in toxicity data for 3-isopropoxynitrobenzene across studies?

- Methodological Answer :

- Data Gap Analysis : Use frameworks like ATSDR’s Decision Guide to identify missing endpoints (e.g., chronic exposure effects) .

- Meta-Analysis : Pool data from in vitro (e.g., Ames test) and in vivo studies (rodent models) using random-effects models to account for heterogeneity. Adjust for confounding variables (e.g., solvent carriers) .

Q. How can researchers design experiments to study the degradation pathways of 3-isopropoxynitrobenzene in environmental matrices?

- Methodological Answer :

- Photolysis Studies : Exclude UV light in control setups; use HPLC to track nitro group reduction to amine derivatives .

- Microbial Degradation : Screen soil microbiota for nitroreductase activity under aerobic/anaerobic conditions. Metabolite identification via LC-QTOF-MS .

Methodological Frameworks for Research Design

Q. What systematic review methodologies are effective for synthesizing literature on 3-isopropoxynitrobenzene’s applications?

- Methodological Answer :

Q. How can the FINER criteria improve hypothesis formulation for studies on 3-isopropoxynitrobenzene’s catalytic applications?

- Methodological Answer : Ensure hypotheses are Feasible (e.g., lab resources for Pd-catalyzed reactions), Interesting (novel solvent-free synthesis), Novel (comparison to ortho/para isomers), Ethical (minimize hazardous byproducts), and Relevant (green chemistry applications) .

Data Analysis and Reporting

Q. What statistical methods address variability in spectroscopic data for 3-isopropoxynitrobenzene?

- Methodological Answer :

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

Include detailed meta - Reaction Table :

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Catalyst | K₂CO₃ |

| Temp. | 100°C |

| Yield | 72% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.